ddC-AZT dimer
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
121892-89-5 |
|---|---|
Molecular Formula |
C23H28N8O9 |
Molecular Weight |
560.5 g/mol |
IUPAC Name |
[(2S,3S,5R)-3-azido-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl 4-[[1-[(2R,5S)-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]amino]-4-oxobutanoate |
InChI |
InChI=1S/C23H28N8O9/c1-12-9-31(23(37)27-21(12)35)19-8-14(28-29-24)15(40-19)11-38-20(34)5-3-17(33)25-16-6-7-30(22(36)26-16)18-4-2-13(10-32)39-18/h6-7,9,13-15,18-19,32H,2-5,8,10-11H2,1H3,(H,27,35,37)(H,25,26,33,36)/t13-,14-,15+,18+,19+/m0/s1 |
InChI Key |
NMMZGCYKOUGDII-ZWHCBUBPSA-N |
SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)COC(=O)CCC(=O)NC3=NC(=O)N(C=C3)C4CCC(O4)CO)N=[N+]=[N-] |
Isomeric SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COC(=O)CCC(=O)NC3=NC(=O)N(C=C3)[C@H]4CC[C@H](O4)CO)N=[N+]=[N-] |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)COC(=O)CCC(=O)NC3=NC(=O)N(C=C3)C4CCC(O4)CO)N=[N+]=[N-] |
Appearance |
Solid powder |
Other CAS No. |
121892-89-5 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
ddC-AZT dimer; ddC-AZT-dimer; ddC AZT-dimer; ddC AZT dimer; ddCAZT dimer; ddC AZTdimer; |
Origin of Product |
United States |
Molecular Mechanisms of Action and Cellular Target Interactions
Inhibition of Viral Reverse Transcriptase Activity
The ddC-AZT dimer, upon metabolic conversion to its active phosphorylated form(s), targets the HIV reverse transcriptase. This enzyme is responsible for converting the single-stranded viral RNA genome into double-stranded DNA, a necessary step before the viral DNA can integrate into the host cell's genome ontosight.aiasm.org.
Competitive Binding Dynamics with Deoxynucleoside Triphosphates
As a nucleoside analog-based compound, the active form(s) of the this compound are expected to compete with natural deoxynucleoside triphosphates (dNTPs) for binding to the active site of HIV reverse transcriptase mdpi.com. By mimicking the natural substrates, these analogs can be incorporated into the growing DNA chain mdpi.compearson.com.
Elucidation of DNA Chain Termination Mechanisms
Once incorporated into the elongating viral DNA strand by reverse transcriptase, the this compound components, specifically the analogs AZT and ddC, lack the necessary 3'-hydroxyl group on their deoxyribose sugar ring pearson.compharmgkb.org. This absence prevents the formation of the phosphodiester bond required for the addition of the next nucleotide, thereby halting further DNA synthesis pearson.compharmgkb.org. This mechanism is known as DNA chain termination pearson.compharmgkb.org.
Relative Affinity and Selectivity for Viral Polymerases versus Host Cellular Polymerases
Nucleoside reverse transcriptase inhibitors (NRTIs), the class to which AZT and ddC belong, are designed to selectively inhibit viral reverse transcriptase with minimal impact on host cellular DNA polymerases pharmgkb.org. While the active triphosphate forms of NRTIs can potentially inhibit cellular DNA polymerases, this typically occurs at significantly higher concentrations than those required to inhibit HIV reverse transcriptase droracle.ai. For instance, AZT triphosphate has been reported to have a significantly greater affinity for HIV reverse transcriptase compared to human DNA polymerases droracle.aiwikipedia.org. This differential affinity contributes to the selective antiviral activity.
Intracellular Metabolic Activation Pathways
For the this compound to exert its inhibitory effect on reverse transcriptase, it must first undergo intracellular metabolic activation. This process primarily involves phosphorylation by host cellular kinases.
Phosphorylation Cascades Mediated by Cellular Kinases
Similar to its parent compounds AZT and ddC, the this compound is expected to be a prodrug that requires phosphorylation within the host cell to become active unibo.itresearchgate.netmdpi.com. This activation typically involves a cascade of phosphorylation steps, converting the nucleoside analog components into their corresponding monophosphate, diphosphate (B83284), and ultimately, triphosphate forms pharmgkb.orgresearchgate.netmdpi.com. The triphosphate form is generally the pharmacologically active species that competes with natural dNTPs pharmgkb.orgresearchgate.netmdpi.com.
Role of Specific Kinases (e.g., Thymidine (B127349) Kinase, Thymidylate Kinase, Nucleoside Diphosphate Kinase)
The phosphorylation of nucleoside analogs like AZT and ddC involves specific cellular kinases. For AZT, the initial phosphorylation to AZT monophosphate (AZT-MP) is primarily catalyzed by thymidine kinase 1 (TK1) pharmgkb.orgnih.goviarc.fr. AZT-MP is then converted to AZT diphosphate (AZT-DP) by thymidylate kinase pharmgkb.orgnih.goviarc.fracs.org. The final phosphorylation step, from AZT-DP to the active AZT triphosphate (AZT-TP), is mediated by nucleoside diphosphate kinase pharmgkb.orgresearchgate.netnih.gov. While the specific activation pathway for the intact this compound may differ due to its linked structure, it is understood that cellular kinases play a critical role in releasing and/or activating the individual or modified nucleoside analog components cloudfront.netnih.gov. Studies on related nucleoside analog dimers have shown that they can be taken up by cells and cleaved, followed by the phosphorylation of the resulting components by cellular kinases nih.gov.
Table 1: Key Cellular Kinases Involved in Nucleoside Analog Phosphorylation
| Kinase | Step Catalyzed | Relevant Nucleoside Analog Substrates (Examples) |
| Thymidine Kinase 1 (TK1) | Nucleoside → Nucleoside Monophosphate | AZT pharmgkb.orgnih.goviarc.fr |
| Thymidylate Kinase | Nucleoside Monophosphate → Nucleoside Diphosphate | AZT-MP pharmgkb.orgnih.goviarc.fracs.org |
| Nucleoside Diphosphate Kinase | Nucleoside Diphosphate → Nucleoside Triphosphate | AZT-DP pharmgkb.orgresearchgate.netnih.gov |
Broader Pharmacological Modalities
Research into the this compound and related heterodimers has extended beyond their primary application against HIV to explore other antiviral activities and potential synergistic effects in combination regimens tandfonline.comnih.govtandfonline.com.
Exploration of Anti-Hepatitis B Virus Activity
Studies have investigated the activity of ddC-containing heterodimers, including those related to the this compound, against the Hepatitis B virus (HBV). For instance, in vitro studies using HBV-infected Hep G2 2.2.15 cells have shown that ddC-containing heterodimers can inhibit HBV replication tandfonline.comnih.govtandfonline.com. One specific dimer, dT-N4-pamddC (2'-deoxythymidylyl-(3'->5')-N4-palmitoyl-2',3'-dideoxycytidine), which contains ddC, demonstrated inhibition of HBV replication by 50-80% at a concentration of 50 µM tandfonline.comtandfonline.com. In contrast, AZT and AZT-containing dimers were found to be ineffective against HBV in these studies nih.gov.
Investigations into Synergistic Antiviral Efficacy in Combination Regimens
The concept of combining antiviral agents to achieve synergistic effects and overcome drug resistance is a key strategy in treating viral infections like HIV wikipedia.orgjwatch.orgnih.govplos.orgnih.gov. Investigations have explored the synergistic potential of ddC and AZT in combination, which provides a basis for understanding the potential of a this compound to offer similar or enhanced benefits jwatch.orgnih.govctnplus.ca.
Combinations of AZT and ddC have shown synergistic inhibition of HIV-1 replication in vitro jwatch.orgnih.govctnplus.ca. Studies evaluating two- and three-drug combinations, including AZT and ddC, have indicated synergistic antiviral effects over a range of concentrations nih.gov. The combination index (CI) method and isobologram techniques have been used to assess these interactions, with CI values less than 1 indicating synergism nih.gov. These findings suggest that combining AZT and ddC can lead to increased efficacy and potentially allow for dose reduction compared to using the drugs individually nih.gov. Clinical trials have also compared combinations of AZT with ddI or ddC, showing that both combinations were associated with increases in CD4 counts and decreases in viral load jwatch.orgctnplus.ca.
Structure Activity Relationship Sar Studies and Rational Molecular Design
Conformational and Stereochemical Influences on Biological Activity
The spatial arrangement of atoms and functional groups within the ddC-AZT dimer profoundly impacts its interaction with the target enzyme, HIV reverse transcriptase (RT). Specific stereoisomers and conformational states are often preferred for optimal binding and inhibitory activity.
| Sugar Pucker Conformation | Key Characteristics | Implication for this compound Activity |
|---|---|---|
| North (N-type, C3'-endo) | Resembles the conformation in A-form nucleic acids. | May confer resistance to excision by reverse transcriptase, potentially leading to a more sustained antiviral effect. nih.gov |
| South (S-type, C2'-endo) | Resembles the conformation in B-form DNA. | May be more readily incorporated by reverse transcriptase but also more susceptible to excision. |
| Flexible Equilibrium | Dynamic interchange between N-type and S-type conformations. | Allows for conformational adaptation to the enzyme's active site, which could be beneficial for initial binding and incorporation. |
Impact of Linker Chemistry on Dimeric Activity
The linker connecting the ddC and AZT moieties is not merely a spacer but a critical component that influences the dimer's physicochemical properties, intracellular processing, and ultimately, its biological activity.
The length and chemical nature of the linker determine the spatial orientation of the two nucleoside units relative to each other. This, in turn, affects the dimer's ability to simultaneously engage with different subsites within the reverse transcriptase enzyme. Studies on other dimeric molecules have shown that linker length can have a significant impact on biological activity. For example, in the context of PROteolysis TArgeting Chimeras (PROTACs), a clear correlation between linker length and protein degradation efficacy has been demonstrated, with an optimal linker length leading to maximal activity. cymitquimica.com
Similarly, for a this compound, an optimal linker length would be required to position the two nucleoside analogs for synergistic or additive inhibitory effects. The chemical composition of the linker (e.g., hydrophobicity, charge, and flexibility) also plays a crucial role. A more hydrophobic linker might enhance membrane permeability, while a more flexible linker could allow for better conformational adaptation upon binding to the target. Conversely, a rigid linker might pre-organize the dimer in a bioactive conformation, reducing the entropic penalty of binding. nih.gov
| Linker Parameter | Potential Impact on this compound Activity | Rationale |
|---|---|---|
| Length | Optimal length is crucial for correct positioning of ddC and AZT moieties in the target's active site. | Too short a linker may cause steric hindrance, while too long a linker may lead to a loss of avidity and an entropic penalty. cymitquimica.com |
| Flexibility | Allows for conformational adaptation to the binding site. | A flexible linker can help the dimer adopt an optimal geometry for interaction with the reverse transcriptase. nih.gov |
| Hydrophobicity/Hydrophilicity | Influences solubility, cell permeability, and potential for non-specific binding. | A balanced lipophilicity is often desired for good oral bioavailability and cell penetration. nih.gov |
| Chemical Stability | Determines the half-life of the dimer in circulation and within the cell. | The linker should be stable enough to reach the target but may be designed to be cleaved intracellularly. nih.gov |
The this compound is a prodrug that must be delivered into the target cell and then potentially cleaved to release the active mononucleoside triphosphates. The design of the linker is critical for this process. Linkers can be designed to be stable in the extracellular environment but susceptible to cleavage by intracellular enzymes, such as esterases or phosphodiesterases. nih.gov
The efficiency of this intracellular processing is directly correlated with the linker's chemical structure. For instance, phosphate-based linkers can be designed to be recognized and cleaved by specific intracellular phosphodiesterases. The rate of cleavage can be modulated by modifying the phosphate (B84403) linkage. acs.org The goal is to ensure that the active forms of ddC and AZT are released at a sufficient concentration within the target cell to exert their antiviral effect. Therefore, a key aspect of this compound design is the incorporation of a linker that is both stable in circulation and efficiently processed intracellularly.
De Novo Design Principles for Dimeric Analogs
De novo design involves the creation of novel molecular structures with desired biological activities based on an understanding of the target's structure and function. For ddC-AZT dimeric analogs, de novo design principles can be applied to create novel compounds with improved potency, resistance profiles, and pharmacokinetic properties.
Key principles in the de novo design of such analogs include:
Structure-Based Design: Utilizing the crystal structure of HIV reverse transcriptase to guide the design of dimers that can form specific, high-affinity interactions with the enzyme.
Fragment-Based Linking: Starting with the individual ddC and AZT fragments and computationally exploring different linker strategies to connect them in an optimal orientation.
Multi-target Optimization: Designing dimers that not only inhibit the wild-type reverse transcriptase but are also active against common drug-resistant mutants. This can be achieved by designing linkers that allow the nucleoside analogs to bind in alternative conformations.
ADMET Prediction: Using computational tools to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of the designed dimers to prioritize candidates with favorable drug-like properties.
By applying these rational design principles, it is possible to move beyond simple conjugation of two known drugs and create novel ddC-AZT dimeric analogs with significantly enhanced therapeutic profiles.
Strategies for Enhancing Enzyme-Substrate Binding Interactions
The rational design of dimeric molecules like a ddC-AZT conjugate is fundamentally aimed at optimizing interactions with the target enzyme, primarily HIV reverse transcriptase (RT). The core strategy is to create a molecule that not only retains the inhibitory capacities of its constituent parts but also leverages the dimeric structure for enhanced or novel binding modes within the enzyme's active site.
One key approach involves designing the linker that connects the two nucleoside analogues. The length, flexibility, and chemical nature of this linker are critical determinants of how the dimer can orient itself within the complex topography of the RT binding pocket. A well-designed linker can position the two nucleoside moieties to interact simultaneously with different subsites of the enzyme, potentially leading to a significant increase in binding affinity compared to the individual agents.
Molecular Hybridization Approaches for Novel Antiviral Scaffolds
Molecular hybridization is a versatile tool in medicinal chemistry that has been extensively explored for developing multi-target-directed ligands from the AZT scaffold. nih.govwikipedia.org This strategy involves covalently linking two or more pharmacophores to generate a single hybrid molecule. The resulting conjugate can act as a "double-drug," where both active moieties are delivered to the target site in a single chemical entity. benthamscience.com
Several distinct approaches have been utilized to synthesize heterodimers containing AZT or ddC. A prominent strategy involves the creation of heterodinucleoside phosphates , where the two nucleoside analogues are joined by a phosphate or phosphonate (B1237965) bridge. researchgate.net For example, amphiphilic heterodimers containing AZT or ddC have been synthesized and evaluated for their in vitro activity against HIV and Hepatitis B virus (HBV). researchgate.net These compounds often feature a lipid component to enhance cellular uptake.
Another common hybridization technique is the use of various chemical linkers to connect the nucleoside units. These can range from simple alkyl chains to more complex structures. Research into AZT-based hybrids has explored linkages at different positions on the nucleoside, such as the N-3 position of the thymine (B56734) ring. nih.gov In one study, dimers of AZT and a non-nucleoside reverse transcriptase inhibitor (NNRTI) were created with a methylene (B1212753) spacer of varying lengths. nih.gov The findings from this study demonstrated a clear relationship between the length of the spacer and the antiviral potency, with shorter linkers generally resulting in higher activity. nih.gov This highlights the importance of the linker in defining the spatial orientation of the two pharmacophores, which directly impacts the interaction with the target enzyme.
The motivation behind these hybridization strategies is multifaceted. Beyond potentially enhancing direct enzyme binding, they aim to improve physicochemical properties, overcome drug resistance mechanisms, and simplify therapeutic regimens. nih.govbenthamscience.com A heterodimer may exhibit altered cellular transport and metabolic pathways compared to its parent drugs. For instance, the metabolism of an antiviral heterodimer composed of AZT and 2',3'-dideoxyinosine (ddI) linked by a phosphate bond was shown to be taken up intact by hepatocytes before being cleaved into its active components. nih.gov This prodrug-like behavior can influence the bioavailability and intracellular concentration of the active metabolites.
Research on various AZT-containing heterodimers has yielded valuable SAR data. The choice of the linked molecule, the type of linker, and the attachment point all significantly influence the final biological activity.
| Compound Type | Linker/Strategy | Key Research Finding | Reference |
| AZT-NNRTI Dimer | Methylene spacer | Antiviral potency decreased as the length of the methylene spacer increased. | nih.gov |
| AZT-ddI Heterodimer | 5'-Phosphate bond | The dimer is taken up by cells and then cleaved to release the individual active nucleosides. | nih.gov |
| AZT-d4T Hetero-dimer | Carbonate/Carbamate (B1207046) | Designed to enhance lipophilicity and potentially achieve synergistic effects upon intracellular hydrolysis. | nih.gov |
| AZT-MKC-442 analogue Dimer | Asymmetric combination | Showed antiviral activity against HIV-1 comparable to the potent reference compound MKC-442. | researchgate.net |
These studies collectively underscore the power of molecular hybridization to generate novel antiviral scaffolds. The this compound concept, while a specific theoretical construct, is representative of a broad and productive field of research aimed at creating more effective and durable antiviral agents through rational, structure-based design.
Molecular Basis of Antiretroviral Resistance Mechanisms
Biochemical Pathways of Drug Inactivation
Beyond the mutational alterations in reverse transcriptase, the biochemical environment within the cell and specific enzymatic activities contribute to the effective concentration and activity of NRTI metabolites. Drug inactivation can occur through pathways that reverse the incorporation of the drug or prevent its proper activation.
As discussed in the context of TAMs, ATP-mediated excision is a critical biochemical pathway contributing to NRTI resistance, particularly for AZT. researchgate.netnih.govnih.govasm.orgrcsb.org This process involves the reverse transcriptase enzyme utilizing ATP as a pyrophosphate donor to cleave the phosphodiester bond between the incorporated NRTI monophosphate (e.g., AZT-MP) and the growing DNA primer chain. researchgate.netnih.govnih.govrcsb.org The reaction results in the formation of a dinucleoside tetraphosphate (B8577671) (e.g., AZTppppA) and the liberation of a free 3'-OH on the primer terminus, allowing reverse transcription to resume. researchgate.netnih.govrcsb.org
While inorganic pyrophosphate (PPi) can also act as a donor in vitro, ATP is considered the primary physiological pyrophosphate donor for this excision reaction in cells. researchgate.netnih.gov TAMs enhance this process by increasing the binding affinity or improving the positioning of ATP at the reverse transcriptase active site, thereby facilitating the removal of incorporated NRTI monophosphates. researchgate.netnih.gov This mechanism is particularly relevant to the resistance observed with AZT, a key component delivered by the ddC-AZT dimer.
Pyrophosphorolysis is the general term for the reverse reaction of DNA polymerization, where a nucleotide is removed from the primer terminus by the attack of pyrophosphate. researchgate.net ATP-mediated excision, as described above, is a specific form of pyrophosphorolysis where ATP serves as the pyrophosphate donor, leading to the formation of a dinucleoside polyphosphate. researchgate.netnih.govnih.govrcsb.org
While inorganic pyrophosphate can drive this reaction in vitro, the cellular concentration of ATP makes it the more relevant donor for the excision of incorporated NRTI monophosphates in vivo. Therefore, in the context of NRTI resistance, ATP-mediated excision is the primary biochemical pathway of drug inactivation through pyrophosphorolysis. Mutations, particularly TAMs, enhance this pyrophosphorolytic activity, leading to increased removal of incorporated NRTI metabolites like AZT-MP, and thus contributing to resistance. researchgate.netnih.govnih.govasm.org Some mutations, such as K65R, have been described as being antagonistic to ATP-mediated pyrophosphorolysis in the context of resistance to other NRTIs like tenofovir. researchgate.net
The resistance mechanisms discussed, including specific reverse transcriptase mutations and the biochemical pathways of ATP-mediated excision, directly impact the efficacy of the active metabolites derived from the this compound (AZT-TP and ddC-TP). Understanding these mechanisms is crucial for developing strategies to overcome resistance and improve the effectiveness of antiretroviral therapies.
Preclinical Efficacy and Cellular Level Investigations
Synergistic and Antagonistic Interactions in Cellular Systems
Combination Studies with Parent Monomers and Other Antiviral Agents
The ddC-AZT dimer is a synthetic compound formed by linking the two nucleoside analog reverse transcriptase inhibitors (NRTIs), zidovudine (B1683550) (AZT) and zalcitabine (B1682364) (ddC), through a 4-oxobutanoate (B1241810) bridge. ontosight.ai It is also known by the chemical name thymidine (B127349), 3'-azido-3'-deoxy-, 5'-(4-((1,2-dihydro-2-oxo-1-(tetrahydro-5-(hydroxymethyl)-2-furanyl)-4-pyrimidinyl)amino)-4-oxobutanoate), (2R-cis)-. ontosight.ai This dimerization strategy has been explored in antiviral chemotherapy with the rationale that linking two active nucleoside analogs might offer advantages, such as altered pharmacokinetic properties, improved cellular uptake, or enhanced antiviral activity through synergistic interactions or by overcoming resistance mechanisms.
Combination therapy using multiple antiviral agents is a cornerstone of modern HIV treatment, often leading to enhanced efficacy and reduced development of drug resistance compared to monotherapy. Studies investigating the combination of the parent monomers, AZT and ddC, in cellular systems have demonstrated additive or synergistic antiviral activity against HIV-1. [cite relevant snippets if found, otherwise omit or generalize based on the context of combination therapy rationale] This observed synergy between the individual components provides a theoretical basis for exploring the activity of a dimeric construct like the this compound, which essentially delivers both drugs in a single molecule.
Preclinical studies have investigated the this compound for its potential use in treating HIV infection and have shown promise. ontosight.ai The dimer functions as an inhibitor of HIV reverse transcriptase, similar to its parent compounds, by preventing the conversion of viral RNA into DNA, thereby inhibiting viral replication. ontosight.ai
While the development of the this compound reflects an interest in exploring novel therapeutic strategies through chemical conjugation of existing antiviral agents, detailed published data specifically examining the synergistic or antagonistic interactions of the this compound itself in combination with its parent monomers (ddC and AZT) or other classes of antiviral agents (such as protease inhibitors, integrase inhibitors, or non-nucleoside reverse transcriptase inhibitors) in cellular systems is not extensively available within the provided search results. Research in this area would typically involve in vitro studies using relevant cell lines (e.g., PBMCs, CEM cells) infected with HIV, employing methods like the multiple drug effect analysis to quantitatively assess drug interactions across a range of concentrations. Such studies are crucial for understanding whether the dimeric form retains or enhances the favorable interactions observed with the parent monomers or exhibits new interaction profiles.
The exploration of other nucleoside analog dimers and conjugates in cellular assays, as highlighted in some research, underscores the ongoing effort to develop more effective antiviral compounds and combinations. [cite examples of other dimers/conjugates studied from snippets if relevant, e.g., AZT-ddI dimers, AZT/ddC conjugates with non-nucleosides, if found in provided results] These studies often involve evaluating antiviral potency (e.g., EC50 values) and cytotoxicity (e.g., CC50 values) of the individual compounds and their combinations to determine interaction indices (e.g., Combination Index) that indicate synergy, additivity, or antagonism.
Given the limited specific data on combination studies of the this compound (4-oxobutanoate linked) with other antiviral agents in the provided sources, a detailed presentation of synergistic and antagonistic interactions with specific data tables cannot be generated based solely on the available information. Further research specifically focused on the combination effects of this particular dimer in cellular models would be necessary to fully characterize its interaction profile.
Computational Chemistry and Molecular Modeling Applications in Dimer Research
In Silico Screening and Ligand-Based Drug Design Methodologies
In silico screening involves the computational evaluation of large libraries of compounds to identify potential drug candidates based on their predicted interaction with a target or their similarity to known active compounds nih.gov. Ligand-based drug design methodologies, such as pharmacophore modeling and QSAR, utilize the structural and activity information of known ligands to infer the properties required for biological activity nih.gov.
For a compound like the ddC-AZT dimer, in silico screening could be applied by building a virtual library containing the dimer and related structures. Ligand-based approaches could involve comparing the structural features of the dimer to known active nucleoside analogs or other HIV RT inhibitors to predict its potential activity profile. While the search results discuss in silico screening in the context of identifying potential inhibitors for various targets, including SARS-CoV-2 main protease and TMPRSS2 researchgate.netescholarship.org, specific applications to the this compound were not identified.
Molecular Docking Simulations and Binding Affinity Predictions
Molecular docking simulations are used to predict the preferred orientation (binding pose) of a ligand within the binding site of a target protein and to estimate the strength of the interaction (binding affinity) mdpi.comnih.gov. This method is crucial in structure-based drug design.
Given that AZT and ddC are known inhibitors of HIV reverse transcriptase (RT), a key target in HIV therapy nih.govwikipedia.orgwikipedia.org, molecular docking could be used to study how a this compound might interact with the active site or other relevant regions of the HIV-1 RT enzyme. HIV-1 RT is a heterodimer composed of p66 and p51 subunits, and its dimeric structure is essential for enzymatic activity mdpi.comscirp.org. Molecular docking studies on other nucleoside analogs and inhibitors targeting HIV RT have been reported ejmo.orgscielo.org.mx. For instance, molecular docking has been used to study the binding of various nucleoside analogs to the SARS-CoV-2 main protease ejmo.org. While the search results highlight the use of molecular docking to predict binding affinities for various compounds and targets researchgate.netmdpi.comscirp.orgarxiv.org, specific docking studies focused on a this compound binding to HIV RT were not found. However, such studies could provide insights into the potential binding mode and affinity of the dimer compared to the individual parent compounds.
Homology Modeling for Unresolved Protein Structures
Homology modeling is a technique used to build a three-dimensional model of a protein when its experimental structure is not available, based on the known structure of a homologous protein nih.gov. This is particularly useful when studying interactions with proteins for which crystal structures have not yet been determined.
In the context of HIV RT, while crystal structures are available, certain conformational states or mutant forms relevant to dimer interaction studies might not have experimentally determined structures. Homology modeling could potentially be used to generate models of such structures to facilitate docking or other computational studies with the this compound. The search results mention the use of homology modeling in the development of antagonists for HIV co-receptors like CCR5 and CXCR4 when crystal structures were initially unavailable nih.gov. Homology modeling has also been used to predict initial structures for variant forms of the SARS-CoV-2 main protease dimer acs.org.
Quantum Chemical Calculations (e.g., DFT) for Electronic and Conformational Analysis
Quantum chemical calculations, particularly using Density Functional Theory (DFT), provide detailed information about the electronic structure, charge distribution, and conformational landscape of a molecule nrel.govoatext.com. These calculations can help understand the molecule's reactivity, stability, and preferred three-dimensional arrangements.
For the this compound, DFT calculations could be employed to explore its various possible conformations, determine their relative energies, and analyze the electronic properties that might influence its interaction with biological targets. DFT calculations have been used to study the electronic structure and conformational properties of AZT itself researchgate.netresearchgate.net. They have also been applied to investigate the structure and energetics of other dimer systems arxiv.orgoatext.comresearchgate.net. While the search results confirm the application of DFT in studying nucleoside analogs and dimer structures, specific DFT studies on the this compound were not found. Such calculations could provide fundamental insights into the intrinsic properties of the dimer molecule.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Analysis
Quantitative Structure-Activity Relationship (QSAR) modeling aims to establish a mathematical relationship between the structural properties of a series of compounds and their biological activity diva-portal.orgresearchgate.net. These models can then be used to predict the activity of new, untested compounds.
If a series of ddC-AZT dimers with structural variations (e.g., different linkers or modifications) were synthesized and tested for activity, QSAR modeling could be applied to build a predictive model. This model could help identify the key structural features of the dimer that contribute to its activity and guide the design of more potent analogs. QSAR studies have been widely applied in antiviral drug development, including studies on HIV-1 RT inhibitors mdpi.comscirp.orgdiva-portal.orgresearchgate.net. The search results mention QSAR analysis being used to understand the structure-activity relationships of various compounds targeting HIV RT mdpi.comscirp.orgresearchgate.net. While QSAR is a relevant technique for studying series of related compounds, specific QSAR studies focused on a series of ddC-AZT dimers were not found in the provided search results.
Q & A
Q. What synthetic strategies are employed to create ddC-AZT dimers, and how do conjugation sites influence antiviral activity?
The synthesis of ddC-AZT dimers involves linking zalcitabine (ddC) and zidovudine (AZT) to non-nucleoside reverse transcriptase inhibitors (NNRTIs) like HEPT analogues. Conjugation sites (e.g., C-5 or N-3 positions on AZT) critically impact activity. For example, C-5-conjugated AZT-HEPT derivatives (e.g., compound 15 ) showed moderate anti-HIV-1 activity (EC50 = 2–5 µM), while N-3 conjugates exhibited reduced efficacy. In contrast, the ddC-HEPT dimer (compound 26 ) demonstrated potent activity (EC50 = 0.45 µM) against both HIV-1 and HIV-2, attributed to its triphosphorylation-dependent binding to the RT catalytic site .
Q. What methodologies are used to evaluate the antiviral efficacy of ddC-AZT dimers in vitro?
Antiviral activity is assessed via cell-based assays measuring EC50 values (50% effective concentration) against HIV strains. For example:
- Wild-type HIV-1 and drug-resistant mutants (e.g., Y181C nevirapine-resistant strain) are cultured with peripheral blood mononuclear cells (PBMCs).
- RT inhibition assays differentiate binding mechanisms: ddC-HEPT dimers (e.g., 26 ) inhibit RT via catalytic site binding post-triphosphorylation, while AZT-HEPT conjugates interact with the hydrophobic NNRTI pocket .
Q. How does the ddC-AZT dimer’s mechanism of action differ from its monomeric components?
Unlike standalone ddC or AZT (which act as chain-terminating nucleosides), the ddC-HEPT dimer combines a nucleoside analogue (ddC) and an NNRTI (HEPT). This dual-targeting design aims to inhibit RT at both catalytic and allosteric sites. However, studies show no synergistic effects, suggesting the components bind RT sequentially rather than simultaneously .
Advanced Research Questions
Q. How can structural optimization of ddC-AZT dimers address activity limitations against HIV-2 or resistant strains?
Rational design should focus on:
- Phosphorylation efficiency : Enhancing intracellular conversion of ddC to its active triphosphate form.
- Resistance profiling : Testing dimers against RT mutants (e.g., K103N, Y181C) to identify structural modifications that restore binding. Compound 26 ’s efficacy against HIV-2 and the Y181C strain highlights the importance of triphosphorylation-dependent RT inhibition, a pathway less prone to NNRTI resistance .
Q. What experimental approaches resolve contradictions in this compound efficacy across HIV strains?
Contradictions (e.g., HIV-1 vs. HIV-2 susceptibility) are analyzed via:
- Enzymatic kinetics : Comparing RT inhibition constants (Ki) for dimer-triphosphate vs. wild-type/mutant RT.
- Structural modeling : Mapping steric clashes or binding affinity changes in HIV-2 RT’s catalytic site. For example, ddC-HEPT (26 ) maintains potency against HIV-2 due to conserved catalytic site residues, whereas AZT-HEPT conjugates lose efficacy due to divergent NNRTI pocket structures .
Q. How do researchers assess the dual-binding hypothesis of ddC-AZT dimers using mutational and biochemical assays?
Key steps include:
- RT mutagenesis : Introducing mutations (e.g., Y181C) to disrupt NNRTI binding while testing dimer efficacy.
- Competitive binding assays : Using radiolabeled NNRTIs (e.g., [<sup>3</sup>H]-nevirapine) to determine if dimers displace known inhibitors. Studies show AZT-HEPT conjugates lose activity against Y181C mutants, confirming NNRTI pocket dependence, while ddC-HEPT remains active via catalytic site binding .
Q. What pharmacokinetic challenges arise in this compound development, and how are they addressed preclinically?
Challenges include:
- Oral bioavailability : Poor absorption due to dimer size; prodrug strategies (e.g., esterification) improve permeability.
- Metabolic stability : Assessing cytochrome P450 interactions using liver microsome assays. Evidence from AZT trials (e.g., improved CD4 counts in AIDS patients ) informs dosing regimens, but dimer-specific studies are needed for optimization.
Methodological Frameworks
Q. How can PICOT criteria guide the design of this compound studies?
- Population : HIV-infected PBMCs or animal models.
- Intervention : this compound at varying concentrations.
- Comparison : Monomeric ddC/AZT or combination therapy.
- Outcome : EC50, RT inhibition, cytotoxicity (CC50).
- Time : Acute (48–72 hr) vs. chronic (weeks) exposure .
Q. What statistical methods are appropriate for analyzing dose-response data in dimer efficacy studies?
- Nonlinear regression : Fit EC50 curves using the Hill equation.
- ANOVA with post-hoc tests : Compare efficacy across HIV strains or mutants.
- Synergy analysis : Calculate combination indices (e.g., Chou-Talalay method) for dimer vs. monomer combinations .
Tables
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
